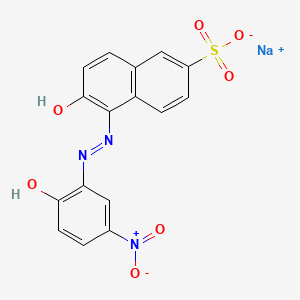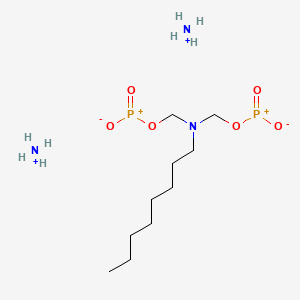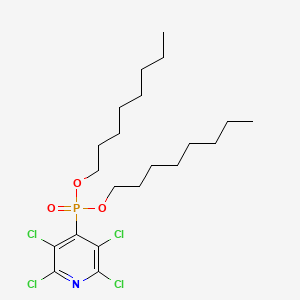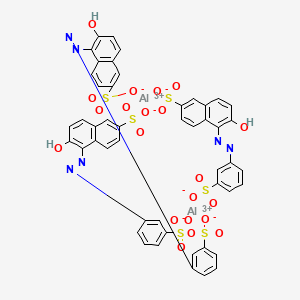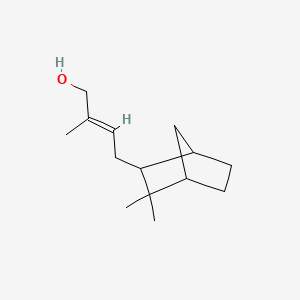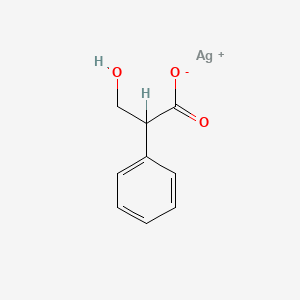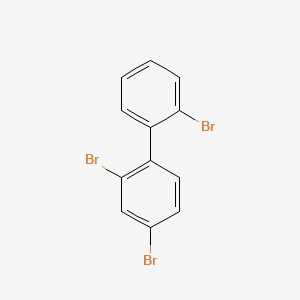
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are complex polysaccharides present in the extracellular matrix of animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity of tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves the use of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high specificity and yield . The process often starts with the preparation of glycosyl donors and acceptors, followed by enzymatic glycosylation under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Glca-gal can be scaled up using bioreactors that facilitate the enzymatic reactions. The use of recombinant DNA technology allows for the mass production of glycosyltransferases, which are then used in large-scale glycosylation reactions to produce Glca-gal .
Análisis De Reacciones Químicas
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or periodic acid under acidic conditions.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Glca-gal, which can be further utilized in biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Glca-gal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and arthritis.
Industry: Utilized in the production of biomaterials and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism by which Glca-gal exerts its effects involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. These interactions trigger signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis . The molecular targets often include glycosyltransferases and glycosidases, which modify the structure and function of glycosaminoglycans .
Comparación Con Compuestos Similares
Similar Compounds
Glucuronic acid: A monosaccharide component of glycosaminoglycans.
Galactose: Another monosaccharide involved in various biological processes.
Chondroitin sulfate: A glycosaminoglycan containing Glca-gal units.
Uniqueness
Glca-gal is unique due to its specific disaccharide structure, which imparts distinct biochemical properties and functions. Unlike its monosaccharide components, Glca-gal can form more complex structures and participate in a wider range of biological interactions .
Propiedades
Número CAS |
130853-36-0 |
|---|---|
Fórmula molecular |
C12H20O12 |
Peso molecular |
356.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
Clave InChI |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


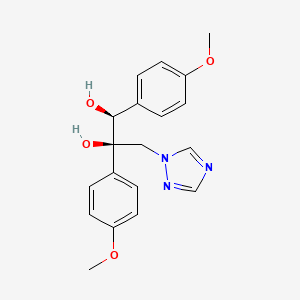
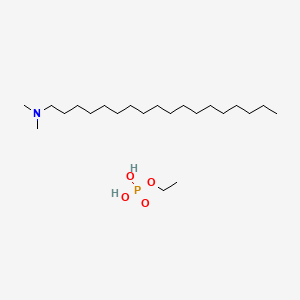
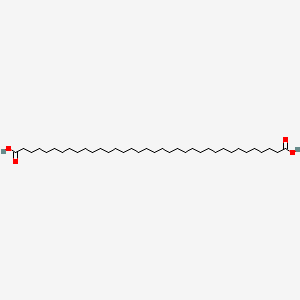
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
